molecular formula C23H29N3O2 B2607852 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 952976-87-3

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2607852
CAS RN: 952976-87-3
M. Wt: 379.504
InChI Key: VSDKQGSMTNHJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide, also known as BPO-27, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BPO-27 is a small molecule that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a wide range of physiological processes.

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health concern, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy.

Research Findings: In recent studies , novel substituted- N - (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity:

Histone Methyltransferase Inhibition

Background: Histone methyltransferases (HMTs) play a crucial role in epigenetic regulation. Inhibiting specific HMTs can modulate gene expression and impact diseases.

Research Findings: The compound CPI-1205 is an inhibitor of histone methyltransferase EZH2. Its chemical structure includes a piperidine moiety. While not identical to our compound, this finding highlights the potential of piperidine-based derivatives in epigenetic research.

Monoamine Releasing Agent

Background: Monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) play essential roles in mood regulation and cognition.

Research Findings:

4-Benzylpiperidine: is a related compound used in scientific studies. It acts as a monoamine releasing agent, with a preference for releasing dopamine over serotonin. Its efficacy as a norepinephrine releaser is noteworthy.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18-7-9-19(10-8-18)15-24-22(27)23(28)25-16-20-11-13-26(14-12-20)17-21-5-3-2-4-6-21/h2-10,20H,11-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDKQGSMTNHJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.